4-Aminobutanal 4-Aminobutanal 4-aminobutanal is an omega-aminoaldehyde that is butanal in which one of the hydrogens of the terminal methyl group has been replaced by an amino group. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is an omega-aminoaldehyde and an aminobutanal. It is a conjugate base of a 4-ammoniobutanal.
4-Aminobutyraldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Aminobutanal is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
4-aminobutanal is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 4390-05-0
VCID: VC21334899
InChI: InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2
SMILES:
Molecular Formula: C4H9NO
Molecular Weight: 87.12 g/mol

4-Aminobutanal

CAS No.: 4390-05-0

Cat. No.: VC21334899

Molecular Formula: C4H9NO

Molecular Weight: 87.12 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Aminobutanal - 4390-05-0

CAS No. 4390-05-0
Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
IUPAC Name 4-aminobutanal
Standard InChI InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2
Standard InChI Key DZQLQEYLEYWJIB-UHFFFAOYSA-N
Canonical SMILES C(CC=O)CN
Appearance Liquid

Chemical Properties

Structural Characteristics

4-Aminobutanal has a linear structure with a four-carbon backbone. It contains two functional groups: an amino group (-NH2) at one end and an aldehyde group (-CHO) at the other. This bifunctional nature contributes to its chemical reactivity and biological significance.

Table 2.1: Structural Identifiers of 4-Aminobutanal

Identifier TypeValue
IUPAC Name4-aminobutanal
Traditional Nameω-aminoaldehyde
SMILESNCCCC=O
InChIInChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2
InChI KeyDZQLQEYLEYWJIB-UHFFFAOYSA-N
Molecular FormulaC4H9NO

Physical Properties

4-Aminobutanal exhibits physical properties typical of amino aldehydes, including solubility in water and polar organic solvents. These properties are crucial for its biological functions and chemical applications.

Table 2.2: Physical Properties of 4-Aminobutanal

PropertyValueSource
Molecular Weight87.1204 g/mol
Exact Mass87.068413915
LogP-0.780417868
Water Solubility2.59 × 10² g/L (predicted)
Polar Surface Area43.09 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3
pKa (strongest basic)9.792866479907637
pKa (strongest acidic)14.828866437700317
Physiological Charge1

Chemical Reactivity

4-Aminobutanal participates in various chemical reactions typical of both amino groups and aldehydes. Its reactivity is characterized by:

  • Oxidation reactions: The aldehyde group can be oxidized to form 4-aminobutanoic acid (gamma-aminobutyric acid or GABA) .

  • Reduction reactions: The aldehyde group can be reduced to form 4-aminobutanol.

  • Condensation reactions: The aldehyde group can participate in various condensation reactions.

  • Nucleophilic additions: Typical of aldehyde chemistry.

  • Amino group reactions: Including acylation, alkylation, and formation of Schiff bases.

The compound's dual functionality makes it a versatile intermediate in both natural biochemical processes and synthetic applications.

Biochemical Properties

Metabolism and Biosynthesis

4-Aminobutanal is a key intermediate in several metabolic pathways, particularly in polyamine metabolism. It is produced by the oxidative deamination of polyamines such as putrescine, spermidine, and spermine, a process catalyzed by amine oxidases. This occurs through the action of diamine oxidase (DAO) and polyamine oxidase (PAO) on these diamines and polyamines.

The compound is also a precursor in the biosynthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in mammals and a signaling molecule in plants. This conversion is catalyzed by aldehyde dehydrogenases, which oxidize 4-aminobutanal to GABA using NAD+ or NADP+ as a cofactor .

Table 3.1: Key Metabolic Reactions Involving 4-Aminobutanal

ReactionEnzymesCofactorsProducts
4-Aminobutanal + NAD+ + H2O → GABA + NADH + H+Aldehyde dehydrogenaseNAD+GABA, NADH, H+
4-Aminobutanal + NADP+ + H2O → GABA + NADPH + H+Aldehyde dehydrogenaseNADP+GABA, NADPH, H+

Role in Biological Systems

The biological significance of 4-aminobutanal is primarily linked to its role in the polyamine metabolic pathway and as a precursor to GABA. In plants, polyamine metabolism, including the production of 4-aminobutanal, is activated under various stress conditions, such as temperature extremes, salt stress, and mineral deficiency.

The conversion of 4-aminobutanal to GABA has significant molecular and cellular effects. GABA, a non-proteinogenic amino acid, has been linked to various physiological processes, including transcription, RNA modification, protein synthesis, and the modulation of enzyme activities. This connection to GABA links 4-aminobutanal to neurotransmission and various neurological functions in mammals.

Enzyme Interactions

4-Aminobutanal interacts with several enzymes in biological systems:

  • Amine Oxidases: Including copper-containing amine oxidases (CuAO) and FAD-dependent polyamine oxidases (PAO), which produce 4-aminobutanal through the oxidation of polyamines.

  • Aldehyde Dehydrogenases: These enzymes catalyze the oxidation of 4-aminobutanal to GABA. These include NAD+ and NADP+-dependent variants .

  • Fatty Aldehyde Dehydrogenase: This enzyme, while primarily involved in the oxidation of long-chain aliphatic aldehydes to fatty acids, may also interact with 4-aminobutanal . Its general function involves oxidoreductase activity, and its specific function includes catalyzing the oxidation of long-chain aliphatic aldehydes to fatty acids .

Analytical Methods and Detection

Chromatographic Analysis

Various analytical methods have been employed for the detection and quantification of 4-aminobutanal in biological samples and other matrices. Ion exchange chromatography has been specifically mentioned in research by Asakura et al. for the preparation and characterization of 4-aminobutanal . Other common methods likely include:

  • High-Performance Liquid Chromatography (HPLC): Useful for separation and quantification of 4-aminobutanal in complex mixtures.

  • Gas Chromatography (GC): Particularly when coupled with mass spectrometry for sensitive and specific detection.

  • Mass Spectrometry: Providing detailed structural information and high sensitivity detection.

Spectroscopic Methods

The spectroscopic properties of 4-aminobutanal contribute to its identification and characterization. Given its structure with both amino and aldehyde functional groups, it would exhibit characteristic spectroscopic patterns:

  • Infrared Spectroscopy: Would show characteristic bands for aldehyde C=O stretching (typically around 1720-1740 cm⁻¹) and N-H stretching of the amino group (around 3300-3500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): Proton NMR would show signals for the aldehyde proton (typically around 9-10 ppm) and the amino group (variable, but often around 1-3 ppm).

  • Ultraviolet-Visible Spectroscopy: The aldehyde group would contribute to absorption in the UV region.

Synthesis and Production

Synthetic Routes

4-Aminobutanal can be synthesized through several methods:

  • Reduction of 4-Nitrobutanal: Using hydrogen gas in the presence of a palladium catalyst.

  • Oxidation of 4-Aminobutanol: Using mild oxidizing agents to convert the alcohol group to an aldehyde.

  • Industrial Production: In industrial settings, the compound is often produced through catalytic hydrogenation of 4-nitrobutanal, using a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Purification Methods

The purification of synthetic 4-aminobutanal typically involves chromatographic techniques. Ion exchange chromatography has been specifically mentioned in the context of preparing and analyzing this compound . Other potential purification methods might include:

  • Distillation: Under reduced pressure to avoid thermal decomposition.

  • Recrystallization: From appropriate solvent systems.

  • Various forms of chromatography: Including column chromatography and preparative HPLC.

Applications and Significance

Research Applications

4-Aminobutanal serves as an important research tool in various scientific disciplines:

  • Biochemical Research: As an intermediate in polyamine metabolism and GABA synthesis, it is studied in research related to neurotransmission, stress responses, and cellular growth and development.

  • Metabolomic Studies: It has potential use as a biomarker in metabolomic investigations, particularly those focusing on food consumption and polyamine metabolism .

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, potentially including pharmaceuticals.

Biological Significance in Medicine

The biological significance of 4-aminobutanal in medicine primarily relates to its connection to GABA, a neurotransmitter with important roles in neurological function. GABA is involved in various physiological processes, including neurotransmission, enzyme modulation, and gene expression. Understanding the metabolism of 4-aminobutanal and its conversion to GABA may have implications for research on neurological disorders and therapeutic interventions.

Comparative Analysis

Related Compounds

4-Aminobutanal is structurally and functionally related to several compounds:

Table 8.1: Compounds Related to 4-Aminobutanal

CompoundRelationship to 4-AminobutanalDistinguishing Features
4-Aminobutanoic Acid (GABA)Oxidation productCarboxylic acid instead of aldehyde
4-AminobutanolReduction productAlcohol instead of aldehyde
3-AminopropanalHomolog with shorter carbon chainOne less carbon atom
PutrescineMetabolic precursorDiamine without aldehyde group

Structure-Activity Relationships

The structure-activity relationships of 4-aminobutanal and related compounds provide insights into its biological functions:

  • Functional Group Effects: The presence of both amino and aldehyde functional groups contributes to its unique reactivity and role in biochemical pathways.

  • Chain Length Influence: The four-carbon chain length is optimal for its role in the conversion to GABA and in polyamine metabolism.

  • Metabolic Connectivity: Its structural features enable it to serve as a link between polyamine metabolism and GABA synthesis.

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